Benzamide, N,N-dichloro-

Active chlorine content N-haloamide oxidant capacity volumetric reagent stoichiometry

Benzamide, N,N-dichloro- (N,N-dichlorobenzamide, CAS 22180-78-5, MW 190.02 g/mol, C₇H₅Cl₂NO) is a geminal N,N-dichloroamide belonging to the N-haloamide class of electrophilic reagents. Unlike mono-N-chlorobenzamide (CAS 1821-34-7), which carries a single N–Cl bond, N,N-dichlorobenzamide features two chlorine atoms on the amide nitrogen, conferring a higher active chlorine payload and a distinct reactivity profile that includes chloronitrene generation and direct alkene-to-oxazoline cyclization—transformations inaccessible to its monochloro analog.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 22180-78-5
Cat. No. B14715965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N,N-dichloro-
CAS22180-78-5
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(Cl)Cl
InChIInChI=1S/C7H5Cl2NO/c8-10(9)7(11)6-4-2-1-3-5-6/h1-5H
InChIKeyZNRQBCGYDUGKQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dichlorobenzamide (CAS 22180-78-5): A Dual N-Cl Electrophilic Reagent for Heterocycle Synthesis and Nitrene Chemistry


Benzamide, N,N-dichloro- (N,N-dichlorobenzamide, CAS 22180-78-5, MW 190.02 g/mol, C₇H₅Cl₂NO) is a geminal N,N-dichloroamide belonging to the N-haloamide class of electrophilic reagents [1]. Unlike mono-N-chlorobenzamide (CAS 1821-34-7), which carries a single N–Cl bond, N,N-dichlorobenzamide features two chlorine atoms on the amide nitrogen, conferring a higher active chlorine payload and a distinct reactivity profile that includes chloronitrene generation and direct alkene-to-oxazoline cyclization—transformations inaccessible to its monochloro analog [2][3]. The compound is commercially available as a solid at >98.0% purity (HPLC) and serves as a metal-free reagent for constructing nitrogen-containing heterocycles relevant to pharmaceutical discovery programs .

Why N-Chlorobenzamide or Other N-Haloamides Cannot Replace N,N-Dichlorobenzamide in Key Synthetic Applications


Although N-chlorobenzamide, N-bromobenzamide, and N-chlorosuccinimide (NCS) all belong to the N-halo reagent family, N,N-dichlorobenzamide possesses two critical structural features that prevent functional interchangeability. First, the presence of two N–Cl bonds doubles its oxidative equivalents per mole relative to mono-N-chlorobenzamide (37.3% vs. 22.8% active chlorine by mass, calculated from molecular composition) . Second, the geminal N,N-dichloro motif permits α-elimination to generate a chloronitrene (Cl–N:) intermediate upon treatment with nucleophiles or metals—a pathway that is stoichiometrically impossible for mono-N-haloamides [1]. These two features enable chemistry that is precluded for simpler N-haloamides: direct one-pot oxazoline synthesis from alkenes (73% yield) [2] and iron-carbonyl-assisted nitrene transfer for isocyanate formation [3]. Consequently, substituting N-chlorobenzamide or NCS into protocols designed for N,N-dichlorobenzamide would yield no reaction or divergent product mixtures, compromising both synthetic efficiency and procurement rationale.

Quantitative Differentiation Evidence for N,N-Dichlorobenzamide (CAS 22180-78-5) vs. Closest Analogs


Active Chlorine Payload: N,N-Dichlorobenzamide Carries 1.6× More Oxidative Equivalents per Mole Than N-Chlorobenzamide

N,N-Dichlorobenzamide (C₇H₅Cl₂NO, MW 190.02) contains two N–Cl bonds, yielding a theoretical active chlorine content of 37.3% by mass. In contrast, N-chlorobenzamide (C₇H₆ClNO, MW 155.58) carries only one N–Cl bond, corresponding to 22.8% active chlorine. Experimentally, N-chlorobenzamide preparations assay at 21.87% active chlorine (titer 96%) . This ~1.6-fold differential means that each gram of N,N-dichlorobenzamide delivers approximately 64% more oxidative equivalents, directly impacting reaction stoichiometry and reagent economy in oxidative transformations.

Active chlorine content N-haloamide oxidant capacity volumetric reagent stoichiometry

One-Pot Oxazoline Synthesis from Alkenes: A Transformation Exclusive to N,N-Dichlorobenzamide Among Common N-Haloamides

N,N-Dichlorobenzamide reacts with styrene via electrophilic activation of the N,N-dichloroamide group, forming a chlorinated intermediate that undergoes intramolecular cyclization to yield 2,5-diphenyl-2-oxazoline in up to 73% one-pot yield starting from benzamide [1]. This transformation has no precedent using N-chlorobenzamide, which lacks the second N–Cl bond required for the cyclization manifold. The optimized base-mediated and MnO₂-mediated conditions enable subsequent oxidation of the oxazoline to the corresponding oxazole using DDQ or MnO₂ (65% yield) [1]. By contrast, N-chlorobenzamide participates in fundamentally different reaction pathways with alkenes, such as Co(III)-catalyzed [4+2] annulation with maleimides, producing isoquinolone scaffolds rather than oxazolines [2].

Oxazoline synthesis alkene cyclization heterocycle construction metal-free method

Chloronitrene Generation: Geminal N,N-Dichloro Motif Enables Nitrene Transfer Chemistry Inaccessible to Mono-N-Haloamides

Exposure of N,N-dichloroamides (including N,N-dichlorobenzamide) to sodium methoxide or potassium hydroxide in methanol results in moderate to high yields of the corresponding methyl esters and nitrogen gas via a chloronitrene (Cl–N:) intermediate generated through α-elimination from the dichloroamide ion [1]. This reactivity pathway is fundamentally unavailable to mono-N-chlorobenzamide, which possesses only one nitrogen-bound chlorine and cannot undergo the requisite α-elimination. Additionally, N,N-dichlorobenzamide and related N,N-dichloroamides react with diiron enneacarbonyl (Fe₂(CO)₉) to yield isocyanates via carbonylation of an iron nitrenoid; N,N-dichloro-p-chlorobenzamide gives the complex (p-Cl–C₆H₄–CO–N)₂Fe(CO)₂(maleic anhydride)Cl₂ in excellent yield [2].

Chloronitrene intermediate nitrene transfer C–N bond formation metal nitrenoid

Synthesis Efficiency: N,N-Dichlorobenzamide Prepared in ~90% Yield from Benzamide Using TCCA Under Mild Conditions

N,N-Dichlorobenzamide is synthesized via chlorination of benzamide using trichloroisocyanuric acid (TCCA, 1.1 equiv) in dichloromethane at 0°C to room temperature over 4 hours. After aqueous workup and column chromatography (hexane:EtOAc 3:1), the product is obtained as a yellow oil in approximately 90% yield [1]. In contrast, N-chlorobenzamide synthesis requires careful stoichiometric control with gaseous chlorine to avoid over-chlorination to the N,N-dichloro product; the historical procedure of Datta and Ghosh (1913) notes that excess chlorine converts N-chlorobenzamide to N,N-dichlorobenzamide, indicating that the dichloro derivative is the thermodynamically favored product under chlorinating conditions [2]. The clean formation of N,N-dichlorobenzamide (vs. mixtures of mono- and dichloro products) requires optimized solvent and temperature conditions as described in the 2018 thesis work [1].

N-chlorination trichloroisocyanuric acid benzamide chlorination reagent preparation

Commercial Purity Specification: N,N-Dichlorobenzamide Available at >98.0% (HPLC/N) from Major Supplier

N,N-Dichlorobenzamide is commercially available from Tokyo Chemical Industry (TCI) as a solid (white to almost white powder or crystal) with purity specified at >98.0% by HPLC and total nitrogen analysis . It is supplied at room temperature storage conditions and packaged in 1 g and 5 g quantities. The compound is characterized by melting point (144°C) and confirmed by NMR spectroscopy . This commercial availability with defined purity specifications contrasts with many specialized N,N-dichloroamides that require custom synthesis and lack standardized quality documentation.

Reagent purity specification commercial availability quality control

Reaction with Cyclohexene: Documented Distinct Reactivity Profile vs. Other N-Haloamide Classes

The reaction of N,N-dichlorobenzamide with cyclohexene was systematically investigated and published in Chemical and Pharmaceutical Bulletin (1969), documenting the specific addition products formed [1]. While detailed yield data for this specific transformation is behind the paywall, the existence of this dedicated study establishes N,N-dichlorobenzamide as a characterized reagent for alkene functionalization. In the broader N-haloamide class, the reactivity ranking for halogen-atom donor ability to alkyl radicals follows the order CH₃ < ClCH₂CH₂ < OC₂H₅ ≤ CCl₃ ∼ CF₃ for the acyl substituent Z in ZCONHX, indicating that the benzamide-derived N,N-dichloro reagent occupies a distinct position in reactivity space relative to aliphatic N,N-dichloroamides [2].

N-haloamide alkene addition cyclohexene functionalization electrophilic chlorination

Procurement-Relevant Application Scenarios for N,N-Dichlorobenzamide (CAS 22180-78-5)


Metal-Free Synthesis of 2-Oxazolines and Oxazoles from Readily Available Alkenes

Medicinal chemistry groups requiring 2-oxazoline or oxazole building blocks for antiviral, anti-inflammatory, or anticancer lead optimization can use N,N-dichlorobenzamide as a stoichiometric reagent for direct one-pot oxazoline formation from styrenes (up to 73% yield) followed by DDQ/MnO₂ oxidation to oxazoles (65% yield). This transition-metal-free protocol avoids palladium or copper catalysts, simplifying purification and reducing metal contamination concerns in biological testing. The N-chlorobenzamide analog cannot mediate this transformation, making N,N-dichlorobenzamide the mandatory reagent choice for this synthetic strategy [1].

Chloronitrene-Mediated C–N Bond Formation and Nitrene Transfer Catalysis Research

Research groups investigating nitrene transfer catalysis, C–H amination, or metal-nitrene intermediates can employ N,N-dichlorobenzamide as a chloronitrene precursor. Upon treatment with base (NaOMe/KOH in MeOH) or iron carbonyl complexes (Fe₂(CO)₉), the geminal N,N-dichloro motif undergoes α-elimination to generate reactive chloronitrene species that yield methyl esters, isocyanates, or metal nitrenoid complexes. This chemistry is mechanistically inaccessible to mono-N-chlorobenzamide, which cannot form the requisite dichloroamide anion intermediate. Procurement of N,N-dichlorobenzamide is therefore essential for laboratories exploring this specific mechanistic space [2][3].

High-Capacity Oxidative Reagent for Stoichiometric Oxidation and Chlorination Protocols

For synthetic procedures requiring maximal active chlorine delivery per unit mass, N,N-dichlorobenzamide provides 37.3% active chlorine by weight, a approximately 64% increase over N-chlorobenzamide (22.8%). This higher payload is advantageous in large-scale oxidations where reagent mass, shipping costs, and waste minimization are procurement-relevant considerations. The solid reagent format (>98% purity) facilitates accurate weighing and storage at ambient temperature, offering operational convenience over gaseous chlorine or hygroscopic alternatives .

Electrophilic Alkene Functionalization for Heterocycle and Carbocycle Construction

Building on the documented reactivity of N,N-dichlorobenzamide with cyclohexene (Chem. Pharm. Bull. 1969), synthetic methodology groups can explore the reagent's scope for electrophilic activation of diverse alkenes toward nitrogen-containing products. Unlike N-chlorobenzamide, which is primarily employed as a volumetric oxidant for small-molecule analysis (hydrazines, thioureas, amino acids), N,N-dichlorobenzamide is uniquely positioned for alkene-to-heterocycle conversion, a reactivity profile that aligns with current interests in C–H functionalization and heterocycle diversification in drug discovery [4].

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